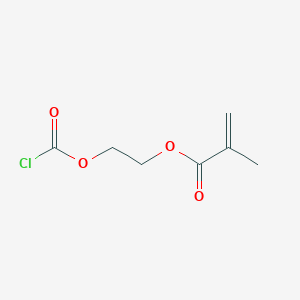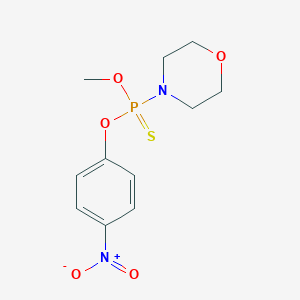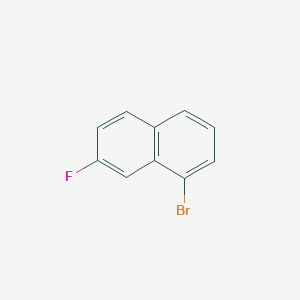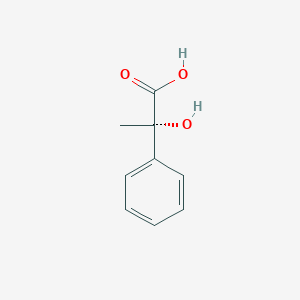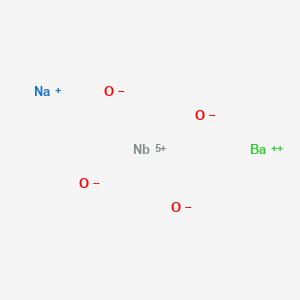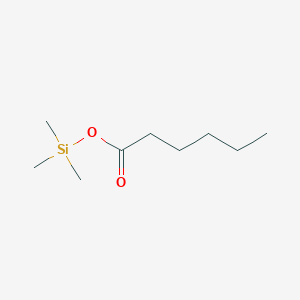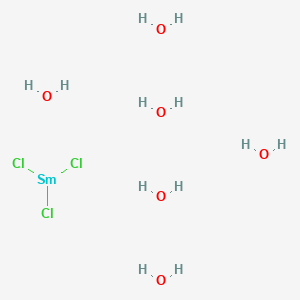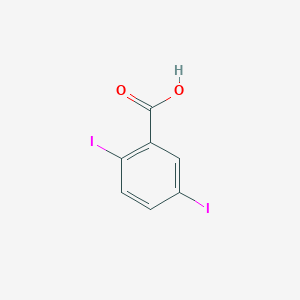
2-(2-メトキシアニリノ)安息香酸
概要
説明
N-(2-Methoxyphenyl)anthranilic acid is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-Methoxyphenyl)anthranilic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Methoxyphenyl)anthranilic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
化学的特性
“2-[(2-メトキシフェニル)アミノ]安息香酸”という化合物は、CAS番号13278-32-5、分子量243.26を持っています . この化合物は通常室温で保管され、粉末状で入手できます .
腐食抑制
“2-[(2-メトキシフェニル)アミノ]安息香酸”を含む安息香酸誘導体は、塩酸媒体中のAISI 316ステンレス鋼の腐食抑制剤として使用されています . これらの抑制剤の抑制効率は、濃度の上昇とともに増加します .
量子化学計算
量子化学計算とモンテカルロシミュレーションは、Fe(110)上での抑制剤分子の吸着機構をさらに深く理解するために使用されてきました . 最低空軌道(ELUMO)エネルギーと最高占有軌道(EHOMO)エネルギー、エネルギーギャップ(ΔE)、化学的硬度(η)、軟らかさ(σ)、電気陰性度(χ)、求電子性(ω)、求核性(ε)などのパラメーターが計算され、化合物の防食性を示しました .
理論的振動スペクトル
理論的振動スペクトルは、研究対象の化合物中の官能性ヒドロキシル基(OH)を示すために計算されました . これにより、化合物の分子構造と化学結合に関する貴重な情報が得られます。
土壌微生物群集
安息香酸とその誘導体が、土壌微生物群集の組成と構造に影響を与える可能性があると仮定されています . これは、重要な機能株を通じてタバコの代謝産物に影響を与える可能性があり、最終的にタバコの葉の成長、発達、品質を抑制することにつながります .
発芽と幼植物の生育
この化合物は、火成タバコの発芽、幼植物の生育、発達への影響について研究されてきました <svg class="icon" height="16" p-id="1735" t="170926478
作用機序
Target of Action
It has been found to interact with human fatty acid binding protein 4 (fabp4) in a crystal structure study . FABP4 is involved in lipid metabolism and inflammatory responses, and its inhibition has been linked to potential therapeutic effects in metabolic diseases .
Mode of Action
Based on its interaction with fabp4, it can be inferred that it may influence lipid metabolism and inflammatory responses
Biochemical Pathways
Benzoic acid, a related compound, is known to be involved in the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of various phenolic compounds
Pharmacokinetics
Benzoic acid, a structurally related compound, is known to conjugate with glycine in the liver and excreted as hippuric acid . This might provide some insights into the potential ADME properties of 2-(2-Methoxyanilino)benzoic acid, but specific studies are needed to confirm this.
Result of Action
Benzoic acid and a related compound have been found to induce senescence and necrosis in tobacco leaves, primarily by suppressing seed germination and compromising the activity of the antioxidant system . In addition, a cytotoxic effect of benzoic acid on different cancer cell lines has been reported
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Methoxyanilino)benzoic acid. For instance, the presence of the compound in the root exudates of continuously cropped flue-cured tobacco has been found to significantly affect the richness and diversity of rhizosphere microorganisms, resulting in notable changes in microbial community structure and composition . This suggests that the compound’s action can be influenced by its environment, particularly the presence of other organisms and continuous cropping conditions .
生化学分析
Biochemical Properties
It is known that the compound has a significant influence on both excitation and emission spectra and the fluorescence intensities .
Cellular Effects
It has been found to interact with human FABP4, a lipid-binding protein, in the cytosol .
Molecular Mechanism
It is known to interact with human FABP4, suggesting potential roles in lipid metabolism .
Metabolic Pathways
Benzoic acids are the building blocks of most of the phenolic compounds in foods .
特性
IUPAC Name |
2-(2-methoxyanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-13-9-5-4-8-12(13)15-11-7-3-2-6-10(11)14(16)17/h2-9,15H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIMZRVJKYCPAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157791 | |
| Record name | Anthranilic acid, N-(2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13278-32-5 | |
| Record name | 2-(2-Methoxyphenylamino)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13278-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthranilic acid, N-(2-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013278325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthranilic acid, N-(2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

